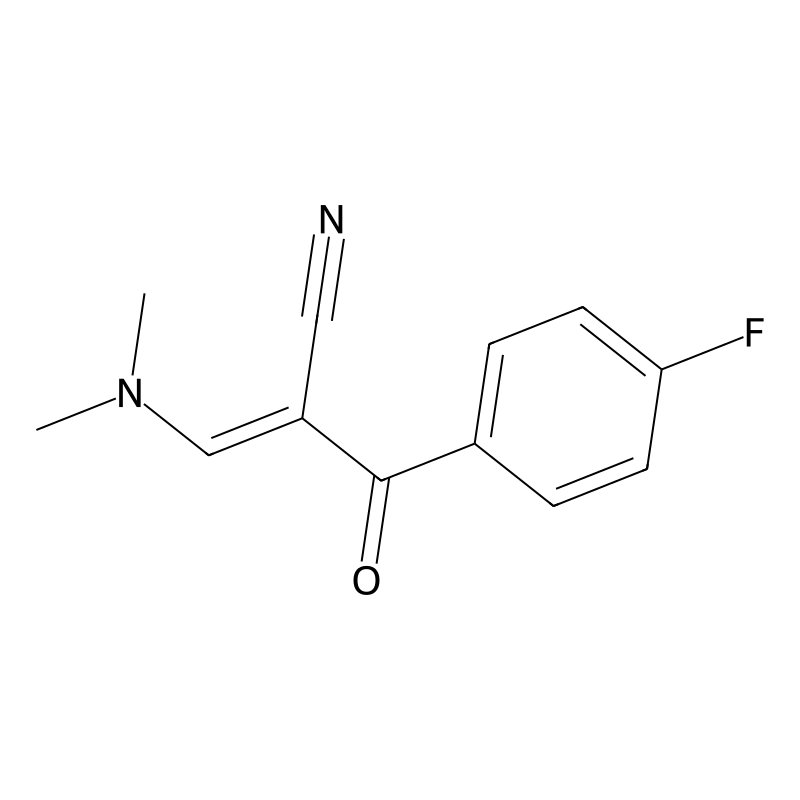

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a substituted enaminone, a class of versatile precursors used extensively in heterocyclic synthesis. Its primary utility is as a key building block for the production of 3-aryl-1H-pyrazole-4-carbonitriles. This pyrazole scaffold is a privileged structure in the development of modern agrochemicals and pharmaceutical agents, where the specific substituents on the phenyl ring are critical for biological activity. [1]

Substituting this compound with non-fluorinated or other halogenated analogs (e.g., chloro-, bromo-) is not viable for applications where end-product performance is the primary driver. The para-fluoro substituent is a deliberate design element, not an incidental feature. It directly modulates the electronic properties, metabolic stability, and binding affinity of the final heterocyclic products, such as pyrazole-based insecticides or pharmaceuticals. [REFS-1, REFS-2] Replacing the fluorine atom with hydrogen or another halogen fundamentally alters the target molecule's bioactivity, rendering it ineffective or suboptimal for its intended, performance-critical application. Therefore, procurement of the specific 4-fluoro precursor is essential for synthesizing the intended high-performance active ingredient.

References

- [1] Li, Y., et al. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(42), 11847-11856.

- [2] Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 1073-1117.

Precursor Efficiency: Higher Cyclization Yield Compared to Non-Fluorinated Analog

In the critical cyclization step with hydrazine hydrate to form the corresponding 3-aryl-1H-pyrazole-4-carbonitrile, 3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile demonstrates a higher conversion efficiency than its direct non-fluorinated counterpart. The synthesis using the target 4-fluoro precursor proceeds with a reported yield of 89.1% [1], compared to an 85% yield reported for the non-fluorinated 2-benzoyl-3-(dimethylamino)-2-propenenitrile under similar reaction conditions [2].

| Evidence Dimension | Product Yield in Pyrazole Synthesis |

| Target Compound Data | 89.1% yield |

| Comparator Or Baseline | Non-fluorinated analog (3-(Dimethylamino)-2-benzoylacrylonitrile): 85% yield |

| Quantified Difference | +4.1% relative yield improvement |

| Conditions | Cyclization reaction with hydrazine hydrate in an alcohol solvent. |

This improved yield translates to greater process efficiency and lower cost-per-gram of the high-value fluorinated pyrazole intermediate, making it a more economical choice for scaled production.

Downstream Performance: Enables Synthesis of Agrochemicals Outperforming Commercial Standards

The primary value of the 4-fluoro substituent is realized in the bioactivity of the final product. A pyrazole derivative (compound 11e) synthesized from a fluorinated phenylpyrazole core exhibits superior insecticidal activity against the oriental armyworm (Mythimna separata) compared to the widely used commercial insecticide chlorantraniliprole. The LC50 value for the fluorinated derivative was 0.23 mg/L, while chlorantraniliprole measured 0.26 mg/L under the same test conditions. [1]

| Evidence Dimension | Insecticidal Activity (LC50) |

| Target Compound Data | Fluorinated Pyrazole Derivative (11e): 0.23 mg/L |

| Comparator Or Baseline | Commercial Standard (Chlorantraniliprole): 0.26 mg/L |

| Quantified Difference | 11.5% more potent than the commercial standard |

| Conditions | Larvicidal activity assay against oriental armyworm (Mythimna separata). |

Procuring this specific 4-fluoro precursor is a prerequisite for developing next-generation insecticides that can achieve higher efficacy at lower concentrations than current market leaders.

Process Control: Enables Chemoselective Synthesis of Distinct Pyrazole Isomers

The reactivity of 2-aroyl-3-(dimethylamino)-propenenitriles, including this 4-fluoro analog, allows for controlled, regioselective synthesis of different pyrazole isomers based on reaction conditions. Reaction with hydrazine in an acidic medium chemoselectively yields the 4-cyano pyrazole derivative via condensation with the carbonyl group. [1] In contrast, using a basic medium directs the reaction pathway toward the 5-amino pyrazole isomer via attack at the nitrile function. [1]

| Evidence Dimension | Reaction Pathway Control |

| Target Compound Data | Forms 4-cyano pyrazole under acidic conditions |

| Comparator Or Baseline | Forms 5-amino pyrazole under basic conditions |

| Quantified Difference | Qualitative but absolute difference in isomeric product |

| Conditions | Cyclization with hydrazine under acidic (e.g., HCl in ethanol) vs. basic catalysis. |

This predictable, condition-dependent reactivity provides process chemists with precise control over the synthetic outcome, enabling the targeted manufacture of specific, distinct intermediates without complex isomer separation.

Core Building Block for High-Potency Fluorinated Phenylpyrazole Insecticides

This compound is the specified precursor for synthesizing 3-(4-fluorophenyl)pyrazole intermediates, which are central to the development of next-generation insecticides. The evidence shows that final products derived from this core structure can exhibit insecticidal potency exceeding that of current commercial standards like chlorantraniliprole. [1]

Precursor for Fluorinated Pharmaceutical Scaffolds

The 3-(4-fluorophenyl)pyrazole-4-carbonitrile structure, readily accessed from this precursor, is a valuable scaffold in medicinal chemistry. The incorporation of fluorine is a well-established strategy to enhance metabolic stability and target affinity, making this compound a relevant starting material for drug discovery programs targeting kinases, GPCRs, and other proteins. [2]

Strategic Starting Material for Regioselective Synthesis of Pyrazole Isomers

In process development, this compound is ideal for workflows requiring the selective synthesis of either 4-cyano or 5-amino pyrazole isomers. By simply tuning the reaction from acidic to basic conditions, chemists can direct the cyclization pathway, making it a versatile tool for building diverse libraries of pyrazole-based compounds from a single, reliable precursor. [3]

References

- [1] Song, F., et al. (2021). Synthesis and structure-insecticidal activity relationship of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety. Chinese Chemical Letters, 32(5), 1713-1717.

- [2] Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 1073-1117.

- [3] Shikhaliyev, H. H., et al. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. DOI: 10.5772/62883.